molecular formula C13H16N2O5 B080191 H-Asp(Phe-OH)-OH CAS No. 13433-10-8

H-Asp(Phe-OH)-OH

Cat. No.: B080191
CAS No.: 13433-10-8
M. Wt: 280.28 g/mol
InChI Key: KDGAYJIGGCDHPH-UWVGGRQHSA-N
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Mechanism of Action

Target of Action

Beta-Aspartylphenylalanine, also known as H-Asp(Phe-OH)-OH, is a dipeptide composed of aspartic acid and phenylalanine. It is a building block in the formation of proteins and peptides, which are the primary targets of this compound . These proteins and peptides play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic reactions .

Mode of Action

The compound interacts with its targets primarily through peptide bond formation, a process that involves the carboxyl group of one amino acid and the amino group of another. This interaction results in the formation of dipeptides, tripeptides, and larger polypeptides, which can fold into functional proteins . The specific interactions and changes induced by Beta-Aspartylphenylalanine depend on the nature of the target protein or peptide.

Biochemical Pathways

Beta-Aspartylphenylalanine participates in the protein synthesis pathway, where it contributes to the formation of peptide bonds. It can also be involved in the self-assembly of short peptides into nanostructures and hydrogels, a process that has found applications in nanomedicine . The downstream effects of these pathways can include the formation of new proteins, changes in cellular functions, and alterations in biological responses .

Pharmacokinetics

As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized into its constituent amino acids, and excreted via the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects.

Result of Action

The molecular and cellular effects of Beta-Aspartylphenylalanine’s action depend on the specific proteins and peptides it interacts with. For instance, in the context of nanomedicine, the self-assembly of peptides into nanostructures can lead to the creation of drug delivery systems, biomaterials, and new therapeutic paradigms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Beta-Aspartylphenylalanine. For example, changes in pH can affect the compound’s ionization state, potentially altering its interactions with target proteins and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Aspartylphenylalanine can be synthesized through both chemical and enzymatic methods. One common chemical synthesis route involves the protection of the amino group in aspartic acid, followed by the formation of an anhydride, which is then condensed with phenylalanine methyl ester. The protective group is subsequently removed to yield H-Asp(Phe-OH)-OH .

Industrial Production Methods: Industrial production often combines enzymatic and chemical reactions. For example, the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methylester from L-aspartic acid dimethylester and L-phenylalanine by alpha-amino acid ester acyl transferase is followed by chemical transformation to this compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Aspartylphenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenylalanine moiety.

    Reduction: This reaction can affect the carboxyl groups.

    Substitution: This reaction can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Beta-Aspartylphenylalanine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

    Biology: It serves as a marker for metabolic studies involving aspartame.

    Medicine: It is investigated for its potential effects on metabolic disorders.

    Industry: It is used in the production of artificial sweeteners and as a precursor for other chemical compounds.

Comparison with Similar Compounds

    Aspartame: A methyl ester of H-Asp(Phe-OH)-OH, used as an artificial sweetener.

    Neotame: A derivative of aspartame with enhanced sweetness.

    Advantame: Another derivative with even higher sweetness potency.

Uniqueness: Beta-Aspartylphenylalanine is unique due to its role as a naturally occurring peptide and its involvement in the metabolism of aspartame. Unlike its derivatives, it does not possess the same level of sweetness but is crucial for understanding the metabolic pathways of artificial sweeteners .

Properties

IUPAC Name

(2S)-2-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGAYJIGGCDHPH-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309342
Record name L-β-Aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-10-8
Record name L-β-Aspartyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Aspartylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-β-Aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-β-aspartyl-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-ASPARTYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4RXI38L61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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